2,3-Diamino-4-benzyloxytoluene

Description

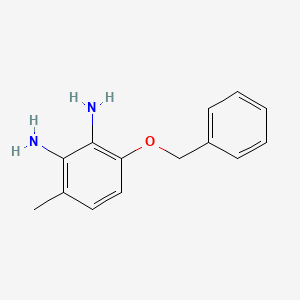

2,3-Diamino-4-benzyloxytoluene is a substituted toluene derivative featuring two amino groups at the 2- and 3-positions and a benzyloxy substituent at the 4-position. The benzyloxy group enhances lipophilicity, while the diamino configuration may confer reactivity in synthesis or biological interactions.

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

3-methyl-6-phenylmethoxybenzene-1,2-diamine |

InChI |

InChI=1S/C14H16N2O/c1-10-7-8-12(14(16)13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9,15-16H2,1H3 |

InChI Key |

CTINMQYEAQWPGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Key Comparisons :

- Electronic Effects: The nitro groups in dinitrotoluenes (e.g., 19406-51-0) are electron-withdrawing, reducing reactivity in electrophilic substitutions compared to the electron-donating amino groups in 2,3-diamino-4-benzyloxytoluene.

- Toxicity: Benzidine (92-87-5) is a known carcinogen due to metabolic activation of its aromatic amines .

Benzyloxy-Substituted Analogs

Benzyloxy groups (e.g., in benzeneethanol derivatives) increase hydrophobicity, enhancing membrane permeability in pharmaceuticals. For example, benzeneacetaldehyde (122-78-1) is used in fragrance synthesis due to its stability . The benzyloxy group in this compound likely improves solubility in organic solvents compared to purely amino-substituted toluenes.

Research Findings and Data Gaps

Stability and Reactivity

- Thermal Stability: Nitro-substituted toluenes (e.g., 19406-51-0) exhibit lower thermal stability than amino-substituted analogs due to nitro group decomposition .

- Synthetic Utility: The diamino configuration in this compound may facilitate chelation or polymerization, similar to benzidine (92-87-5) in dye manufacturing .

Environmental and Health Data

- Environmental Persistence: Dinitrotoluenes (e.g., 646-06-0) are persistent pollutants with detection limits in water as low as 76988 µg/L . This compound’s benzyloxy group may reduce aqueous solubility, increasing soil adsorption.

- Toxicity: Benzidine (92-87-5) has an EPA reference ID 14498 and is regulated due to carcinogenicity . Structural similarities suggest this compound requires rigorous toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.